molecular formula C16H13Cl2F2NO2 B2730288 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide CAS No. 339011-05-1

2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide

Cat. No. B2730288
CAS RN: 339011-05-1
M. Wt: 360.18
InChI Key: QEHLBLHWRXPEBL-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide, commonly referred to as CMDF, is a small molecule that has been used in a variety of scientific research applications. It is a fluorinated derivative of chloroacetamide, and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties. CMDF has been extensively studied in the laboratory setting, and has been found to be a promising therapeutic agent for a number of diseases.

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl Difluoro(trimethylsilyl)acetate and Difluoro(trimethylsilyl)acetamides were prepared from chlorodifluoroacetamides by electrochemical silylation, showcasing a route to 3,3-difluoroazetidinones. This method highlights the potential for creating complex molecules from simpler difluoroacetamide precursors, which may include compounds structurally related to 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide (Bordeau, Frébault, Gobet, & Picard, 2006).

Detection of Substituted Phenols using gas chromatography−mass spectrometry after derivatization shows the importance of chemical modification for analytical purposes. This research underlines the significance of derivatizing agents in detecting specific structures within complex compounds, which can be applied to the analysis of 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide and its derivatives (Heberer & Stan, 1997).

Photoreactions and Electrochemical Analysis

Photoreactions of Flutamide in different solvents provide insights into how environmental conditions can affect the stability and reactivity of chloro-substituted compounds. Understanding the photoreactions is crucial for assessing the behavior of complex acetamides under light exposure, which may be relevant for the stability studies of 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide (Watanabe, Fukuyoshi, & Oda, 2015).

Voltammetric Sensor for 2-Phenylphenol demonstrates the application of electrochemical sensors in detecting specific phenolic compounds. The method's sensitivity and specificity could be adapted for monitoring environmental pollutants or intermediates in synthetic pathways related to 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide (Karimi-Maleh et al., 2019).

Antipathogenic Properties

New Thiourea Derivatives with antipathogenic activity highlight the potential for designing novel antimicrobial agents from compounds containing chloro and methyl substituents. Such research is indicative of the broader applicability of chloro-methylated compounds in developing treatments or coatings with antimicrobial properties, relevant to the structural motifs found in 2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2F2NO2/c1-9-3-5-12(8-13(9)18)21-15(22)16(19,20)23-14-6-4-11(17)7-10(14)2/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHLBLHWRXPEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(OC2=C(C=C(C=C2)Cl)C)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)-2,2-difluoroacetamide

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